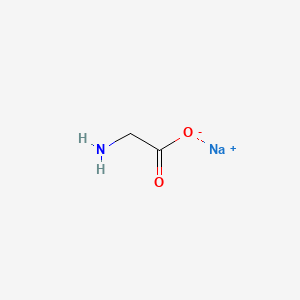
3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine
Descripción general
Descripción
The compound of interest, 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine, is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The 1,2,4-triazole derivatives are known for their diverse biological activities and have been the subject of various chemical studies. Although the specific compound is not directly mentioned in the provided papers, the related compounds and their reactions can offer insights into its potential characteristics and behaviors.
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives can be complex, involving multiple steps and specific conditions. For instance, the reaction of 4-hydroxy-6H-1,3-oxazin-6-ones with guanidine to produce new 1,3,5-triazine derivatives involves the use of sodium methoxide and can lead to decarboxylation under certain conditions . This suggests that the synthesis of 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine might also require careful control of reaction conditions to achieve the desired product.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives can be elucidated using techniques such as X-ray diffraction and molecular modeling. For example, the structural and conformational features of 4-(2-phenylethyl)-5-(2-furyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione have been investigated, revealing the stability of the thione form over the thiol form . This indicates that the molecular structure of 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine could also be studied to determine its most stable form and conformation.
Chemical Reactions Analysis
The chemical reactivity of 1,2,4-triazole derivatives can vary depending on the substituents attached to the ring. For instance, the mass-spectral fragmentation patterns of various 3-(5-nitro-2-furyl)-1,2,4-triazoles have been examined, showing that the molecular ions can undergo cleavage to form specific fragments . This suggests that the chemical reactions of 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine would also be influenced by its substituents, potentially leading to unique fragmentation patterns or other chemical behaviors.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives are influenced by their molecular structure. For example, the crystal structure of 4-benzyl-3-(2-furyl)-1H-1,2,4-triazole-5(4H)-thione hemihydrate is stabilized by various intermolecular interactions, including hydrogen bonds and π-π stacking . These interactions can affect the solubility, melting point, and other physical properties. Therefore, similar analyses on 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine could provide valuable information about its physical state and chemical stability.
Aplicaciones Científicas De Investigación
Applications in Fine Organic Synthesis and Agriculture
3- and 4-substituted amino-1,2,4-triazoles, analogous to 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine, have long been utilized in the production of agricultural products, pharmaceuticals, dyes, and high-energy materials. These compounds are also applied in making anti-corrosion additives, analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids across various sectors such as biotechnology, energy, and chemistry. For instance, in agriculture, 3- and 4-amino-1,2,4-triazoles serve as the basis for manufacturing insecticides, fungicides, plant growth regulators, and nitrification inhibitors of nitrogen fertilizers. In the pharmaceutical industry, they contribute to the creation of drugs like furazonal and cardiotril, showcasing antimicrobial and cardioprotective effects respectively (Nazarov et al., 2021).
Novel Triazole Derivatives in Pharmaceutical Development
Research on 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole derivatives has underscored the importance of these compounds in developing new drugs with diverse biological activities. The structural versatility of triazoles allows for a wide range of pharmacological potentials, including anti-inflammatory, antimicrobial, antitumoral, and antiviral activities. Advances in the synthesis and biological evaluation of these compounds are crucial in responding to emerging diseases, antibiotic resistance, and neglected diseases affecting vulnerable populations (Ferreira et al., 2013).
Physico-Chemical Properties and Industrial Applications
The exploration of 3-thio and 3-thio-4-amino derivatives of 1,2,4-triazole has revealed their significance not only in the pharmaceutical, medical, and veterinary fields but also in engineering, metallurgical, and agricultural sectors. These derivatives are utilized in the production of optical materials, photosensitizers, antioxidants, and corrosion inhibitors, demonstrating their broad industrial applicability. Additionally, they are characterized by low toxicity, which enhances their suitability for various uses (Parchenko, 2019).
Synthesis and Chemical Reactivity
The synthesis and reactivity of 1,2,4-triazole derivatives, including 3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine, are of significant interest due to their antioxidant and antiradical activities. These compounds have been compared to biogenic amino acids like cysteine for their potential in mitigating the effects of high radiation doses. The exploration of their chemical transformations opens new avenues for producing compounds with enhanced biological activities (Kaplaushenko, 2019).
Propiedades
IUPAC Name |
3-(furan-2-yl)-5-methylsulfanyl-1,2,4-triazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4OS/c1-13-7-10-9-6(11(7)8)5-3-2-4-12-5/h2-4H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVMNJKTCSHTIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1N)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301212932 | |
| Record name | 3-(2-Furanyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301212932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine | |
CAS RN |
881041-00-5 | |
| Record name | 3-(2-Furanyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=881041-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Furanyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301212932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine](/img/structure/B1309293.png)
![3-(2-{[(2-Fluorobenzyl)oxy]imino}ethyl)-4-phenyl-2,5-thiophenedicarbonitrile](/img/structure/B1309294.png)
![3-[4-(3-chlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]acrylonitrile](/img/structure/B1309295.png)

![N'-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}isonicotinohydrazide](/img/structure/B1309309.png)


![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate](/img/structure/B1309313.png)
![5-([3-(Trifluoromethyl)phenoxy]methyl)-2-furoic acid](/img/structure/B1309316.png)




